
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine is a chemical compound with a complex structure that includes a benzoyl group, a chlorophenyl group, and a diaminomethylidene guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine typically involves multiple steps, starting with the preparation of the benzoyl and chlorophenyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
- Step 1: Preparation of Benzoyl Intermediate:
- Reagents: Benzoyl chloride, anhydrous aluminum chloride
- Conditions: Anhydrous conditions, low temperature
- Reaction: Benzoylation of the starting material to form the benzoyl intermediate
- Step 2: Preparation of Chlorophenyl Intermediate:
- Reagents: Chlorobenzene, anhydrous aluminum chloride
- Conditions: Anhydrous conditions, low temperature
- Reaction: Chlorination of the benzene ring to form the chlorophenyl intermediate
- Step 3: Coupling Reaction:
- Reagents: Benzoyl intermediate, chlorophenyl intermediate, guanidine
- Conditions: Anhydrous conditions, moderate temperature
- Reaction: Coupling of the intermediates with guanidine to form the final product
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes described above. This requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine undergoes various types of chemical reactions, including:
- Oxidation Reactions:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvents, moderate temperature
- Products: Oxidized derivatives of the compound
- Reduction Reactions:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Anhydrous conditions, low temperature
- Products: Reduced derivatives of the compound
- Substitution Reactions:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Organic solvents, moderate temperature
- Products: Substituted derivatives of the compound
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired products are obtained.
Major Products Formed:
科学研究应用
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine has a wide range of scientific research applications, including:
- Chemistry:
- Used as a reagent in organic synthesis
- Studied for its unique chemical properties and reactivity
- Biology:
- Investigated for its potential biological activity
- Used in studies of enzyme inhibition and protein interactions
- Medicine:
- Explored for its potential therapeutic applications
- Studied for its effects on cellular pathways and molecular targets
- Industry:
- Used in the production of specialty chemicals
- Investigated for its potential use in materials science and nanotechnology
作用机制
The mechanism of action of 2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine can be compared with other similar compounds, such as:
- N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
- N-(2-Benzoyl-4-chlorophenyl)-N-methylnitrosamine
- 2
-Benzoyl-2,4-dichloroacetanilide
These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.
属性
CAS 编号 |
612036-81-4 |
|---|---|
分子式 |
C15H14ClN5O |
分子量 |
315.76 g/mol |
IUPAC 名称 |
2-(2-benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C15H14ClN5O/c16-10-6-7-12(20-15(19)21-14(17)18)11(8-10)13(22)9-4-2-1-3-5-9/h1-8H,(H6,17,18,19,20,21) |
InChI 键 |
HAJLUVJLYDPZOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=C(N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
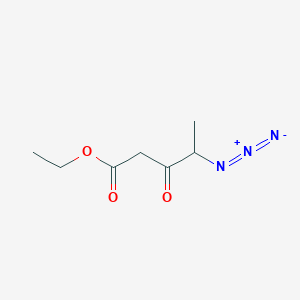
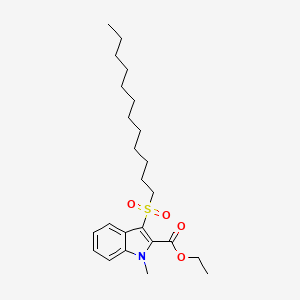
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
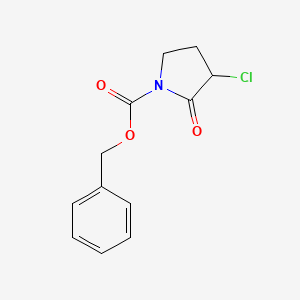

![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)
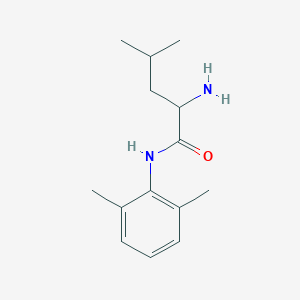
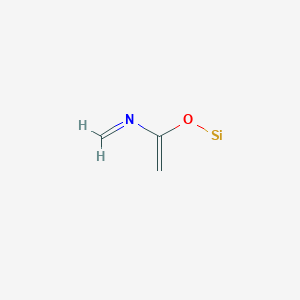
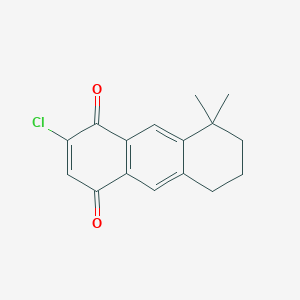
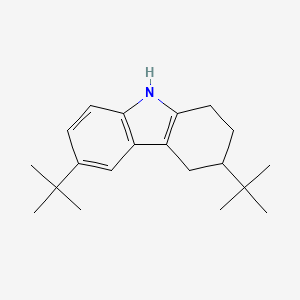
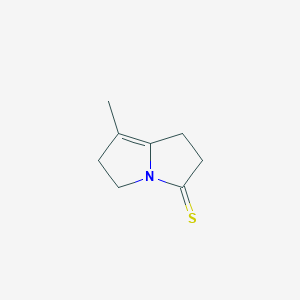
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
